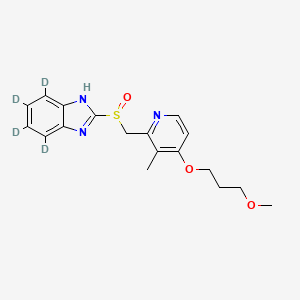

Rabeprazole-d4

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5,6,7-tetradeuterio-2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)/i3D,4D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREYEVIYCVEVJK-ZDPIWEEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCCCOC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Rabeprazole-d4 in Modern Pharmaceutical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Rabeprazole-d4 in a research setting. Primarily, this compound, a deuterium-labeled analog of the proton pump inhibitor Rabeprazole, serves as an indispensable tool in bioanalytical and metabolic studies. Its unique properties, owing to the presence of deuterium, allow for enhanced accuracy and precision in the quantification of Rabeprazole in complex biological matrices.

Core Principles: The Utility of Deuterated Analogs

The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a greater mass to the molecule without significantly altering its chemical properties. This subtle change is the cornerstone of this compound's utility in research, primarily as an internal standard in quantitative mass spectrometry-based assays.[1] The key advantages of using a deuterated internal standard like this compound include:

-

Co-elution with the Analyte: In liquid chromatography, this compound has nearly identical retention time to Rabeprazole, ensuring that both compounds experience the same chromatographic conditions and potential matrix effects.

-

Similar Ionization Efficiency: The chemical similarity between the analyte and the deuterated standard results in comparable ionization efficiency in the mass spectrometer source.

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to differentiate between the analyte (Rabeprazole) and the internal standard (this compound).

-

Correction for Variability: By adding a known amount of this compound to samples at the beginning of the preparation process, it can effectively correct for variations in sample extraction, handling, and instrument response.

Data Presentation: Physicochemical Properties and Mass Spectrometric Parameters

Quantitative data pertinent to the use of this compound as an internal standard is summarized below.

| Property | Rabeprazole | This compound | Reference |

| Molecular Formula | C₁₈H₂₁N₃O₃S | C₁₈H₁₇D₄N₃O₃S | [2],[3] |

| Molecular Weight | 359.44 g/mol | 363.47 g/mol | [2],[3] |

| Monoisotopic Mass | 359.1304 u | 363.1555 u | [2],[3] |

| Precursor Ion [M+H]⁺ (m/z) | 360.1 | 364.2 | [4], Calculated |

| Product Ion (m/z) | 242.2 | 242.2 (Predicted) | [4] |

| MRM Transition | 360.1 → 242.2 | 364.2 → 242.2 (Predicted) | [4] |

Note: The product ion and MRM transition for this compound are predicted based on the known fragmentation of Rabeprazole, where the loss of the methoxypropoxy side chain is a major fragmentation pathway. The deuteration on the benzimidazole ring is not expected to alter this primary fragmentation.

Experimental Protocols: Quantification of Rabeprazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section details a typical experimental protocol for the quantitative analysis of Rabeprazole in human plasma.

Sample Preparation: Protein Precipitation

-

Thaw human plasma samples and vortex to ensure homogeneity.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) and vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | Rabeprazole: 360.1 → 242.2this compound: 364.2 → 242.2 (Predicted) |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen, Medium |

| Declustering Potential | 80 V |

| Entrance Potential | 10 V |

| Collision Energy | 35 eV |

| Collision Cell Exit Potential | 15 V |

Mandatory Visualizations

References

- 1. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis and Purification of Rabeprazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Rabeprazole-d4, a deuterated analog of the proton pump inhibitor Rabeprazole. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This document outlines the synthetic pathway, experimental protocols, and purification methods, supported by quantitative data and analytical characterization.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of a deuterated benzimidazole precursor, followed by condensation and oxidation reactions.

Synthetic Pathway

The overall synthetic scheme for this compound is depicted below. The key step is the introduction of four deuterium atoms onto the benzimidazole ring system.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1H-Benzo[d]imidazole-4,5,6,7-d4-2-thiol (Deuterated Mercaptobenzimidazole)

A common method for the synthesis of 2-mercaptobenzimidazole involves the reaction of o-phenylenediamine with carbon disulfide or potassium ethyl xanthate.[1][2] For the deuterated analog, a deuterated o-phenylenediamine is required.

-

Materials: o-Phenylenediamine-d4, Potassium Ethyl Xanthate (or Carbon Disulfide and Potassium Hydroxide), Ethanol, Water, Acetic Acid.

-

Procedure:

-

A mixture of o-phenylenediamine-d4, potassium ethyl xanthate, ethanol, and water is heated under reflux for 3 hours.[1]

-

Activated carbon (Norit) is added, and the mixture is refluxed for an additional 10 minutes.[1]

-

The hot solution is filtered to remove the activated carbon.

-

The filtrate is diluted with warm water, and a solution of acetic acid in water is added with stirring to precipitate the product.[1]

-

The mixture is cooled to complete crystallization.

-

The resulting solid is collected by filtration, washed with water, and dried to yield 1H-benzo[d]imidazole-4,5,6,7-d4-2-thiol.

-

Step 2: Synthesis of 2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole-d4 (Rabeprazole sulfide-d4)

-

Materials: 1H-Benzo[d]imidazole-4,5,6,7-d4-2-thiol, 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, Sodium Hydroxide, Ethanol.

-

Procedure:

-

1H-Benzo[d]imidazole-4,5,6,7-d4-2-thiol and 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride are dissolved in ethanol.

-

An aqueous solution of sodium hydroxide is added, and the mixture is stirred at an elevated temperature (e.g., 50°C) for several hours.

-

The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is worked up by partitioning between an organic solvent (e.g., dichloromethane) and water.

-

The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated to give crude Rabeprazole sulfide-d4.

-

Step 3: Synthesis of this compound

-

Materials: Rabeprazole sulfide-d4, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane.

-

Procedure:

-

Crude Rabeprazole sulfide-d4 is dissolved in dichloromethane.

-

The solution is cooled in an ice bath.

-

A solution of m-CPBA in dichloromethane is added dropwise while maintaining the low temperature.

-

The reaction is stirred for a specified time, and the progress is monitored by TLC.

-

After completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate and then with water.

-

The organic layer is dried, filtered, and concentrated to yield crude this compound.

-

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials and by-products, such as the corresponding sulfone impurity. Several methods can be employed, including crystallization and chromatography.

Purification Workflow

References

Rabeprazole-d4 stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Rabeprazole-d4

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage conditions of isotopically labeled compounds like this compound is critical for ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the stability profile of this compound, including recommended storage conditions, degradation pathways, and detailed experimental protocols for stability assessment.

Chemical Profile of this compound

This compound is the deuterated form of Rabeprazole, a second-generation proton pump inhibitor (PPI) that irreversibly inactivates the gastric H+/K+-ATPase. The deuterium labeling is typically on the benzimidazole ring, which makes it a suitable internal standard for mass spectrometry-based bioanalytical assays.

Chemical Structure:

-

This compound: 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4

-

Molecular Formula: C₁₈H₁₇D₄N₃O₃S

-

Molecular Weight: 363.47 g/mol

Recommended Storage Conditions

The stability of this compound is highly dependent on the storage conditions. The following tables summarize the recommended storage for both the solid compound and solutions.

Table 1: Recommended Storage Conditions for Solid this compound

| Condition | Temperature | Duration | Notes |

| Long-term Storage | -20°C | Up to 3 years | Keep in a tightly sealed container. |

| Short-term Storage | 4°C | Up to 2 years | Protect from moisture. |

| Shipping | Ambient | As required | Minimize exposure to high temperatures. |

Data compiled from supplier datasheets.[1][2][3]

Table 2: Recommended Storage Conditions for this compound in Solution

| Solvent | Temperature | Duration | Notes |

| DMSO | -80°C | 6 months | Use within 6 months.[1][4][5] Avoid repeated freeze-thaw cycles. |

| DMSO | -20°C | 1 month | Use within 1 month.[1][4][5] |

Stability Profile and Degradation

Rabeprazole, and by extension this compound, is known to be labile in acidic environments and is also sensitive to moisture, heat, and oxidation.[6] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are crucial for understanding its stability.

Table 3: Summary of Forced Degradation Studies on Rabeprazole

| Stress Condition | Conditions Employed | Observed Degradation |

| Acid Hydrolysis | 0.1N HCl at room temperature | Significant degradation. Rabeprazole is highly unstable in acidic conditions.[7][8] |

| Base Hydrolysis | 0.1N NaOH at room temperature | Significant degradation observed.[7] |

| Oxidative Degradation | 3% - 10% H₂O₂ at room temperature for 30 minutes | The drug is highly susceptible to oxidative stress, leading to the formation of multiple degradation products.[7] The major impurity formed is often the N-oxide. |

| Thermal Degradation | Solid drug stored at 105°C for 18 hours | Significant degradation was observed under thermal stress.[7] |

| Photodegradation | Exposure to UV light | Degradation occurs upon exposure to light. |

| Humidity | 25°C at 90% Relative Humidity for 7 days | The sample showed no major degradation under humid conditions alone.[7] However, moisture can accelerate degradation in the presence of other stressors.[6] |

The stability of this compound is expected to be comparable to that of Rabeprazole.

Experimental Protocols

The following are representative protocols for conducting forced degradation studies on this compound, based on methodologies reported in the literature for Rabeprazole.

General Sample Preparation

A stock solution of this compound is typically prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 500 µg/mL.

Acid Degradation

-

Transfer a known volume of the stock solution into a volumetric flask.

-

Add an equal volume of 0.1N hydrochloric acid.

-

Keep the flask at room temperature for a specified period (e.g., 8 hours).

-

After the incubation period, neutralize the solution with an equivalent amount of 0.1N sodium hydroxide.

-

Dilute the solution to the final concentration with the mobile phase and analyze by HPLC.

Base Degradation

-

Transfer a known volume of the stock solution into a volumetric flask.

-

Add an equal volume of 0.1N sodium hydroxide.

-

Keep the flask at room temperature for a specified period (e.g., 3 hours).

-

Neutralize the solution with an equivalent amount of 0.1N hydrochloric acid.

-

Dilute to the final concentration with the mobile phase and analyze by HPLC.

Oxidative Degradation

-

Transfer a known volume of the stock solution into a volumetric flask.

-

Add an appropriate volume of 3% hydrogen peroxide.

-

Keep the flask at room temperature for 30 minutes.

-

Dilute to the final concentration with the mobile phase and analyze by HPLC.

Thermal Degradation

-

Place the solid this compound powder in a hot air oven at 105°C for 18 hours.

-

After the specified time, remove the sample and allow it to cool to room temperature.

-

Dissolve the sample in a suitable diluent to achieve the desired concentration and analyze by HPLC.

Visualizations

Mechanism of Action of Rabeprazole

The following diagram illustrates the mechanism by which Rabeprazole inhibits the gastric H+/K+-ATPase (proton pump).

Caption: Mechanism of H+/K+-ATPase inhibition by Rabeprazole.

Experimental Workflow for Stability Testing

This diagram outlines the typical workflow for assessing the stability of this compound under various stress conditions.

Caption: Workflow for forced degradation studies of this compound.

Conclusion

This compound requires careful handling and storage to maintain its integrity, particularly in its solid form where long-term storage at -20°C is recommended. Like its non-deuterated counterpart, it is susceptible to degradation under acidic, basic, oxidative, and thermal stress. The provided experimental protocols and workflows serve as a guide for researchers to perform their own stability assessments. Adherence to these guidelines is essential for ensuring the quality and reliability of data generated using this compound in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS 934295-48-4 | LGC Standards [lgcstandards.com]

- 3. caymanchem.com [caymanchem.com]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of Rabeprazole Sodium in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Rabeprazole-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of Rabeprazole-d4. This deuterated analog of Rabeprazole serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of Rabeprazole in complex biological matrices. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing this compound and effectively incorporating it into their analytical methodologies.

Commercial Suppliers of this compound

A critical first step in utilizing this compound for research is identifying reliable commercial suppliers. The following table summarizes key quantitative data for this compound available from various vendors. This allows for a streamlined comparison of product specifications to meet specific experimental needs.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Forms | Storage Conditions |

| LGC Standards | 934295-48-4 | C₁₈H₁₇D₄N₃O₃S | 363.47 | >95% (HPLC)[1] | Not specified | Neat | -20°C[1] |

| Amerigo Scientific | 934295-48-4 | C₁₈H₁₇D₄N₃O₃S | 363.47 | Not specified | Not specified | Not specified | Not specified |

| MedChemExpress | 934295-48-4 | C₁₈H₁₇D₄N₃O₃S | 363.47 | 95.0%[2] | Not specified | Solid | -20°C (3 years), 4°C (2 years)[2] |

| Simson Pharma | 934295-48-4 | Not specified | Not specified | Accompanied by Certificate of Analysis | Not specified | Not specified | Not specified |

| BOC Sciences | 934295-48-4 | Not specified | Not specified | >97% | 98% atom D | Neat, Sodium salt | Not specified |

| Cayman Chemical | Not specified | C₁₈H₁₆D₄N₃NaO₃S | 385.4 | ≥99% deuterated forms (d₁-d₄)[3] | ≥99% | Sodium salt | -20°C (≥ 4 years)[3] |

| Immunomart | 934295-48-4 | C₁₈H₁₇D₄N₃O₃S | 363.47 | 95.0% | Not specified | Powder | -20°C (3 years), 4°C (2 years) |

| Acanthus Research | Not specified | C₁₈H₁₆D₄N₃NaO₃S | Not specified | Not specified | Not specified | Sodium salt | Not specified |

Experimental Protocols: Quantification of Rabeprazole in Human Plasma using LC-MS/MS

The primary application of this compound is as an internal standard (IS) in bioanalytical methods for the accurate quantification of Rabeprazole in biological samples, such as plasma. This is crucial for pharmacokinetic and toxicokinetic studies. Below is a detailed, representative experimental protocol based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][4][5][6]

Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Analytical Column: A C18 reversed-phase column (e.g., Shiseido UG120 C18, Ascentis® Express C18) is commonly used.[5][7]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[5][7] The composition may be isocratic or a gradient.

-

Flow Rate: A flow rate between 0.5 and 1.0 mL/min is generally employed.[7]

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 45°C.[5]

-

Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.

Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Rabeprazole and this compound.

-

Gas Parameters: Nebulizer gas, heater gas, and collision gas pressures and temperatures should be optimized for the specific instrument to achieve maximum signal intensity.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the role of Rabeprazole and the application of its deuterated analog, the following diagrams, generated using the DOT language, provide visual representations of key processes.

Caption: Mechanism of action of Rabeprazole as a proton pump inhibitor.

Caption: Experimental workflow for Rabeprazole quantification.

Conclusion

This compound is an essential tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods. This guide provides a foundational understanding of the commercial sources of this compound, a detailed experimental protocol for its application, and visual aids to comprehend its mechanism of action and analytical workflow. By leveraging this information, researchers can confidently and efficiently incorporate this compound into their studies to achieve robust and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]

- 6. [PDF] Validation of LC-MS/MS Method for Determination of Rabeprazole in Human Plasma : Application of Pharmacokinetics Study | Semantic Scholar [semanticscholar.org]

- 7. japsonline.com [japsonline.com]

The Indispensable Role of Deuterium-Labeled Internal Standards in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving the highest degree of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards (IS) in mass spectrometry-based bioanalysis. For professionals in drug development and various scientific research fields, a comprehensive understanding of these tools is not just beneficial, but essential for generating robust and reliable data.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1][2] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[1] This subtle yet significant modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[3]

Core Principles and Advantages

The fundamental principle behind using a deuterium-labeled IS is that it will experience the same analytical variations as the target analyte.[3] By adding a known concentration of the IS to each sample at the earliest stage of preparation, any subsequent loss or variation in signal will affect both the analyte and the IS proportionally. The final quantification is then based on the ratio of the analyte's signal to the IS's signal, effectively normalizing the results.[4]

The primary advantages of employing deuterium-labeled internal standards include:

-

Correction for Matrix Effects: Biological matrices are complex and can significantly suppress or enhance the ionization of an analyte in the mass spectrometer's source. Since a deuterium-labeled IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[4]

-

Compensation for Variability in Sample Preparation: Steps such as liquid-liquid extraction, solid-phase extraction, and protein precipitation can have incomplete and variable analyte recovery. A deuterated IS, added before these steps, accounts for these losses.[3][5]

-

Correction for Instrumental Variability: Fluctuations in injection volume, ionization efficiency, and detector response can all introduce errors. The use of an IS mitigates the impact of this instrumental drift.[3]

The impact of using a stable isotope-labeled internal standard on assay performance is significant. For example, in the analysis of the depsipeptide marine anticancer agent kahalalide F, switching from a structural analogue to a deuterated internal standard resulted in a significant improvement in both precision and accuracy. The mean bias improved from 96.8% with the analogue IS to 100.3% with the SIL IS.[6] Similarly, an assay for the immunosuppressant sirolimus demonstrated improved precision, with the coefficient of variation (CV) dropping from a range of 7.6%-9.7% with an analog internal standard to 2.7%-5.7% with a deuterium-labeled sirolimus standard.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the improved performance of analytical methods when utilizing deuterium-labeled internal standards compared to analog internal standards or no internal standard.

| Analyte | Internal Standard Type | Matrix | Key Performance Metric | Result with Analog IS | Result with Deuterium-Labeled IS | Reference |

| Kahalalide F | Analog vs. SIL | Plasma | Mean Bias (%) | 96.8 | 100.3 | [6] |

| Kahalalide F | Analog vs. SIL | Plasma | Standard Deviation of Bias (%) | 8.6 | 7.6 | [6] |

| Sirolimus | Analog vs. SIL | Whole Blood | Inter-patient Assay Imprecision (CV%) | 7.6 - 9.7 | 2.7 - 5.7 | |

| Everolimus | Analog vs. SIL | Not Specified | Comparison Slope to Reference Method | 0.83 | 0.95 | [7] |

| Analyte | Internal Standard | Matrix | Parameter | Value | Reference |

| Haloperidol | Deuterated Haloperidol | Not Specified | Difference in Extraction Recovery | 35% |

Experimental Protocols

While specific parameters will vary depending on the analyte and instrumentation, the following provides a generalized experimental protocol for a quantitative LC-MS/MS bioanalytical assay using a deuterium-labeled internal standard.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis.[5]

-

Aliquoting: Aliquot 100 µL of the biological matrix (e.g., plasma, serum, urine) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the deuterium-labeled internal standard solution at a known concentration to each sample, calibrator, and quality control (QC) sample. The IS should be added at the earliest possible stage to account for all subsequent variations.[3]

-

Precipitation: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile or methanol, to each tube.[5]

-

Vortexing: Vortex the samples vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at a low temperature (e.g., 4°C) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Column: A column with appropriate chemistry (e.g., C18) and dimensions for the analyte of interest.

-

Mobile Phases: Typically a two-component system (A and B) with A being an aqueous phase (e.g., water with 0.1% formic acid) and B being an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). A gradient elution is often employed to achieve optimal separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis due to its high sensitivity and specificity.

-

Ionization Source: Electrospray ionization (ESI) is a common choice for a wide range of analytes.

-

Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. At least two MRM transitions (a quantifier and a qualifier) should be monitored for both the analyte and the deuterium-labeled internal standard.

Data Processing and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier ions of both the analyte and the internal standard.

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.

-

Calibration Curve Generation: Construct a calibration curve by plotting the analyte/IS peak area ratio against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Concentration Determination: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their analyte/IS peak area ratios from the calibration curve.

Potential Challenges and Troubleshooting

Despite their significant advantages, the use of deuterium-labeled internal standards is not without potential challenges.

-

Isotopic Instability (Deuterium Exchange): Deuterium atoms located at exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups) can exchange with protons from the solvent.[8] This can lead to a decrease in the IS signal and an artificial increase in the analyte signal.

-

Solution: During the synthesis of the IS, deuterium labels should be placed on stable, non-exchangeable positions of the molecule.

-

-

Chromatographic Shift (Isotope Effect): The C-D bond is slightly shorter and stronger than the C-H bond, which can sometimes lead to a slight difference in retention time between the analyte and the deuterated IS, particularly with a high degree of deuteration. If this shift is significant, the analyte and IS may experience different matrix effects, compromising the accuracy of quantification.

-

Solution: Aim for a minimal number of deuterium labels (typically 3-5) that provide a sufficient mass shift to avoid isotopic overlap with the analyte. Using ¹³C or ¹⁵N labeled standards can also circumvent this issue, though they are often more expensive.[9]

-

-

Cross-Contribution/Isotopic Impurity: The deuterium-labeled IS may contain a small percentage of the unlabeled analyte, and vice versa. This can affect the accuracy of the measurement, especially at the lower limit of quantification.

-

Solution: Use an IS with high isotopic purity. The contribution of the unlabeled analyte in the IS and the M+n peak of the analyte to the IS signal should be assessed during method validation.

-

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General workflow for quantitative bioanalysis using a deuterium-labeled internal standard.

Caption: How a deuterated IS corrects for matrix effects during ionization in the mass spectrometer.

Conclusion

Deuterium-labeled internal standards are a cornerstone of modern quantitative mass spectrometry. Their ability to accurately correct for a wide range of analytical variabilities, most notably matrix effects, makes them indispensable for achieving high-quality data in drug development and other scientific research. While potential challenges such as isotopic instability and chromatographic shifts exist, a thorough understanding of these phenomena and careful method development can lead to robust and reliable bioanalytical assays. The adoption of these standards is not merely a best practice but a critical component in ensuring the integrity and validity of quantitative mass spectrometric data.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. youtube.com [youtube.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. spectroscopyeurope.com [spectroscopyeurope.com]

- 6. scispace.com [scispace.com]

- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

An In-depth Technical Guide on the Safety and Handling of Rabeprazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for Rabeprazole-d4. The information is compiled from available Safety Data Sheets (SDS), scientific literature, and standardized experimental guidelines to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is the deuterated analogue of Rabeprazole, a proton pump inhibitor. The substitution of hydrogen with deuterium is a common strategy in drug development to study metabolic pathways and can sometimes alter the pharmacokinetic profile of a drug. The physical and chemical properties of this compound are crucial for its proper handling and storage.

| Property | Data |

| Chemical Name | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4, monosodium salt |

| Synonyms | This compound (sodium salt) |

| Molecular Formula | C₁₈H₁₆D₄N₃NaO₃S |

| Molecular Weight | 385.4 g/mol |

| Appearance | White to pale yellow powder |

| Solubility | Very soluble in water and methanol. |

| Storage Temperature | -20°C, dry, and sealed.[1] |

Toxicological Data

Toxicological data is essential for assessing the potential hazards of a substance. The following table summarizes the available acute toxicity data for the non-deuterated form, Rabeprazole sodium, which is considered a relevant surrogate for this compound for initial safety assessment.

| Test | Species | Route | Result |

| LD₅₀ (Median Lethal Dose) | Rat | Oral | 1322-1447 mg/kg |

| Rat | Intravenous | 152-157 mg/kg | |

| NOAEL (No Observed Adverse Effect Level) | Rat | - | 5 mg/kg/day |

| Dog | - | 1 mg/kg/day | |

| Ames Test | - | In vitro | Weakly positive (-S9 Mix: TA98) |

| Chromosomal Abnormality | - | In vitro | Negative |

| Skin Irritation | Rabbit | - | Corrosive |

| Eye Irritation | Rabbit | - | Irritant |

Data sourced from Santa Cruz Biotechnology SDS for Rabeprazole Sodium.

Hazard Identification and Precautions

Based on the available safety data, this compound is classified with the following hazards. Adherence to the recommended handling precautions is critical to ensure personnel safety.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key toxicological and physicochemical experiments. These are based on standardized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), and are applicable to pharmaceutical compounds like Rabeprazole.

Objective: To determine the acute oral toxicity of a substance.

Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of each step determines the subsequent step. The method aims to classify the substance into a GHS category rather than determining a precise LD₅₀ value, thus reducing the number of animals used.

Experimental Workflow:

Methodology:

-

Animal Selection: Healthy, young adult female rats are typically used. Animals are acclimatized for at least 5 days before the study.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Food is withheld overnight before dosing, but water is available ad libitum.

-

Dose Administration: The test substance is administered orally in a single dose via gavage. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems), and changes in body weight immediately after dosing and periodically for 14 days.

-

Necropsy: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Principle: The substance is applied to the skin of a single animal in a sequential manner. The degree of erythema and edema is assessed to determine the irritant or corrosive properties.

Methodology:

-

Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

-

Preparation of the Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: An amount of 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle) is applied to a small area (approx. 6 cm²) of the skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure and Observation: The patch is removed after a 4-hour exposure period. The skin is examined for erythema and edema, and scored at 60 minutes, 24, 48, and 72 hours after patch removal. If effects are not reversible, observation may continue for up to 14 days.

-

Confirmation: If an irritant response is observed in the initial test, the response is confirmed using up to two additional animals.

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Principle: The test substance is instilled into the eye of a single animal. The effects on the cornea, iris, and conjunctiva are observed and scored.

Methodology:

-

Animal Selection: A single healthy young adult albino rabbit is used for the initial test. Both eyes are examined before the test.

-

Application: A volume of 0.1 g of the solid is placed into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized scale.

-

Confirmation: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

Objective: To detect gene mutations induced by the test substance.

Principle: Histidine-requiring strains of Salmonella typhimurium are exposed to the test substance and plated on a minimal medium lacking histidine. Only bacteria that have undergone a reverse mutation to a histidine-independent state will grow and form colonies.

Methodology:

-

Bacterial Strains: A set of tester strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver, to simulate mammalian metabolism.

-

Exposure: In the plate incorporation method, the tester strain, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Principle: Cultured mammalian cells are exposed to the test substance. After a suitable treatment and recovery period, the cells are arrested in metaphase, harvested, and analyzed microscopically for chromosomal damage.

Methodology:

-

Cell Cultures: Human peripheral blood lymphocytes or a suitable cell line (e.g., Chinese Hamster Ovary - CHO cells) are used.

-

Metabolic Activation: The test is performed with and without an S9 mix.

-

Treatment: Cells are exposed to at least three analyzable concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., continuously until harvest) without S9.

-

Harvest and Staining: A metaphase-arresting agent (e.g., colcemid) is added to the cultures. Cells are then harvested, treated with a hypotonic solution, fixed, and stained.

-

Analysis: Metaphase cells are scored for different types of chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural aberrations.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.

-

In case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately.

-

If Swallowed: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing. Get medical attention if you feel unwell.

Disclaimer: This document is intended for informational purposes for trained professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the specific SDS provided by the supplier before handling any chemical.

References

Methodological & Application

Quantitative Analysis of Rabeprazole in Human Plasma using Rabeprazole-d4 by LC-MS/MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. Accurate quantification of Rabeprazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rabeprazole in human plasma, utilizing its deuterated analogue, Rabeprazole-d4, as an internal standard (IS) to ensure high accuracy and precision.

Signaling Pathway of Rabeprazole Action

Rabeprazole exerts its pharmacological effect by inhibiting the final step of gastric acid secretion in parietal cells. The process is initiated by various physiological stimuli, including histamine, acetylcholine, and gastrin, which activate second messenger systems, primarily cyclic AMP (cAMP) and intracellular calcium (Ca2+).[3][4] These signaling cascades promote the translocation of H+/K+-ATPase-containing tubulovesicles to the apical membrane of the parietal cell, leading to the formation of secretory canaliculi and the active pumping of H+ ions into the gastric lumen.[1][5] Rabeprazole, a prodrug, is activated in the acidic environment of the secretory canaliculi to a sulfenamide intermediate, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inhibition.[2]

References

Application Notes and Protocols for Rabeprazole Analysis in Plasma

These application notes provide detailed methodologies for the preparation of plasma samples for the quantitative analysis of rabeprazole. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Rabeprazole is a proton pump inhibitor that suppresses gastric acid secretion. Accurate and reliable quantification of rabeprazole in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Effective sample preparation is a critical step to remove interfering substances from the plasma matrix and to concentrate the analyte, thereby ensuring the sensitivity, accuracy, and precision of the analytical method. The most commonly employed techniques for the extraction of rabeprazole from plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Comparative Summary of Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the required sensitivity, sample throughput, cost, and the nature of the analytical method. Below is a summary of quantitative data for different techniques, extracted from published literature.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | ~70%[1] | 70% - 92%[1][2] | >91.8%[3] |

| Linearity Range | 0.2 - 200 ng/mL[4] | 0.1 - 150 ng/mL[1] | 5 - 1000 ng/mL[3] |

| Intra-day Precision (%RSD) | < 6.65%[4] | < 10%[1] | < 7.8%[3] |

| Inter-day Precision (%RSD) | < 6.65%[4] | < 10%[1] | < 7.8%[3] |

| Accuracy | Within ±15% | -3.33% to 10.00%[1] | Within 8.4%[3] |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[4] | 0.1 ng/mL[1] | 5 ng/mL[3] |

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for sample preparation.[5] It is particularly suitable for high-throughput analysis.[5]

Workflow Diagram:

Caption: Protein Precipitation Workflow for Rabeprazole Analysis.

Protocol:

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add an appropriate amount of internal standard (e.g., omeprazole or lansoprazole).[2][4]

-

Add 300 µL of ice-cold acetonitrile or methanol to precipitate the plasma proteins.[4][6]

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Inject an aliquot of the supernatant directly into the LC-MS/MS system for analysis.[4]

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that provides a cleaner extract compared to PPT, resulting in reduced matrix effects.

Workflow Diagram:

Caption: Liquid-Liquid Extraction Workflow for Rabeprazole Analysis.

Protocol:

-

Pipette 200 µL of human plasma into a glass test tube.

-

Add the internal standard.

-

Add 50 µL of a suitable buffer if pH adjustment is needed.

-

Add 1 mL of an appropriate organic solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate (80:20, v/v) or n-hexane and tert-Butyl methyl ether (55:45)).[7][8]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[8]

-

Reconstitute the dried residue in 100 µL of the mobile phase.[8]

-

Inject an aliquot into the analytical system.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide the cleanest extracts and the highest concentration factors.

Workflow Diagram:

Caption: Solid-Phase Extraction Workflow for Rabeprazole Analysis.

Protocol:

-

SPE Cartridge: Waters Oasis™ HLB SPE cartridges are commonly used.[3]

-

Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[9]

-

Equilibration: Equilibrate the cartridge with 1 mL of the appropriate buffer (e.g., 5 mM ammonium acetate, pH 7.4).[10]

-

Sample Loading: Pre-treat 200 µL of plasma with the internal standard and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elution: Elute rabeprazole and the internal standard with 1 mL of a suitable elution solvent (e.g., a mixture of acetonitrile and methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Conclusion

The selection of an appropriate sample preparation technique is paramount for the successful bioanalysis of rabeprazole in plasma. Protein precipitation offers speed and simplicity, making it ideal for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with good recovery. Solid-phase extraction yields the cleanest extracts and is suitable for methods requiring high sensitivity. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most suitable method for their specific analytical needs.

References

- 1. japsonline.com [japsonline.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Determination of rabeprazole enantiomers and their metabolites by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a liquid chromatography/tandem mass spectrometry assay for the quantification of rabeprazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. ajrconline.org [ajrconline.org]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a high throughput UPLC–MS/MS method for simultaneous quantification of esomeprazole, rabeprazole and levosulpiride in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. High-performance liquid chromatography method for the quantification of rabeprazole in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Rabeprazole-d4 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Rabeprazole-d4 as an internal standard in pharmacokinetic (PK) studies of rabeprazole. The following protocols and data are compiled to assist in the accurate quantification of rabeprazole in biological matrices, ensuring reliable and reproducible results for drug metabolism and pharmacokinetic analyses.

Introduction to this compound

This compound is a deuterated analog of rabeprazole, a proton pump inhibitor used to treat acid-related conditions. The isotopic labeling of this compound with deuterium at four positions results in a molecule that is chemically identical to rabeprazole but has a higher molecular weight. This mass difference allows for its clear differentiation from the unlabeled drug when using mass spectrometry.[1] In pharmacokinetic studies, this compound serves as an ideal internal standard (IS) for the quantification of rabeprazole in biological samples such as plasma or serum. Its use helps to correct for variations in sample preparation and instrument response, leading to enhanced accuracy and precision of the analytical method.[1]

Pharmacokinetic Parameters of Rabeprazole

Understanding the pharmacokinetic profile of rabeprazole is crucial for designing and interpreting studies. The following table summarizes key pharmacokinetic parameters of rabeprazole reported in healthy volunteers after oral administration.

| Parameter | Value | Conditions | Reference |

| Cmax (Maximum Plasma Concentration) | 0.18 ± 0.03 µg/mL | Single 20 mg oral dose | [2] |

| Tmax (Time to Cmax) | 3.30 ± 0.60 hours | Single 20 mg oral dose | [2] |

| t1/2β (Elimination Half-life) | 2.29 ± 0.42 hours | Single 20 mg oral dose | [2] |

| Vd (Volume of Distribution) | 0.98 ± 0.18 L/kg | Single 20 mg oral dose | [2] |

| CLB (Total Body Clearance) | 0.30 ± 0.08 L/h/kg | Single 20 mg oral dose | [2] |

| Absolute Bioavailability | ~52% | Oral administration | [3][4] |

Experimental Protocols

Quantification of Rabeprazole in Human Plasma using LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of rabeprazole in human plasma, employing this compound as an internal standard. This method is applicable to pharmacokinetic studies.

a. Materials and Reagents

-

Rabeprazole (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Acetic acid

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Ultrapure water

b. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., Chiralpak IC, 4.6 mm × 150 mm, 5 μm)

c. Preparation of Stock and Working Solutions

-

Rabeprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve rabeprazole in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the rabeprazole stock solution with a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples. A typical calibration curve might range from 0.5 to 400 ng/mL.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a suitable concentration (e.g., 50 ng/mL).

d. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile containing 0.1% ammonium to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

e. LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | Chiralpak IC (4.6 mm × 150 mm, 5 μm) |

| Mobile Phase | 10 mM ammonium acetate with 0.2% acetic acid in acetonitrile (35:65, v/v) |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Rabeprazole: m/z 360.1 → 242.2this compound: m/z 364.1 → 246.2 (projected) |

| Collision Energy | Optimized for specific instrument |

Note: The MRM transition for this compound is projected based on the addition of four deuterium atoms. This should be confirmed experimentally.

f. Data Analysis

Quantify rabeprazole concentrations by calculating the peak area ratio of rabeprazole to this compound. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Determine the concentrations of the QC and study samples from this curve.

Bioequivalence Study Protocol

This protocol outlines a typical design for a bioequivalence study of two rabeprazole formulations.

a. Study Design

-

A single-dose, two-sequence, crossover randomized design is recommended.

-

A washout period of at least 7 days should be implemented between the two treatment periods.

b. Study Population

-

Healthy adult volunteers.

-

Inclusion and exclusion criteria should be clearly defined.

c. Dosing and Sample Collection

-

Administer a single oral dose of the test or reference rabeprazole formulation.

-

Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours post-dose).

-

Process blood samples to obtain plasma and store at -80°C until analysis.

d. Bioanalytical Method

-

Analyze plasma samples for rabeprazole concentration using a validated LC-MS/MS method with this compound as the internal standard, as described in the protocol above.

e. Pharmacokinetic and Statistical Analysis

-

Calculate pharmacokinetic parameters including AUC (Area Under the Curve), Cmax, and Tmax.

-

Perform statistical analysis (e.g., ANOVA) on the log-transformed AUC and Cmax data.

-

The 90% confidence intervals for the ratio of the geometric means of the test and reference products should fall within the acceptance range of 80-125% to establish bioequivalence.

Visualizations

Caption: Experimental workflow for a rabeprazole bioequivalence study.

Caption: Metabolic pathways of rabeprazole.

References

- 1. researchgate.net [researchgate.net]

- 2. wjpmr.com [wjpmr.com]

- 3. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Chiral Separation of Rabeprazole Enantiomers by LC-MS/MS: An Application Note and Protocol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Rabeprazole, a proton pump inhibitor, is a chiral molecule administered as a racemic mixture of its (R)-(+)- and (S)-(-)-enantiomers.[1][2] Due to potential stereoselective pharmacological and toxicological profiles, the enantioselective separation and quantification of rabeprazole enantiomers are crucial in drug development and clinical studies.[2] This document provides a detailed application note and protocol for the chiral separation of rabeprazole enantiomers using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is sensitive, selective, and suitable for the analysis of rabeprazole enantiomers in biological matrices.

Introduction

Rabeprazole is widely used for the treatment of acid-related gastrointestinal disorders.[1] It contains a chiral sulfoxide center, resulting in two stable enantiomers. While the racemic mixture is clinically effective, studies have indicated potential differences in the pharmacokinetics and pharmacodynamics of the individual enantiomers.[3] Therefore, a robust analytical method for their separation and quantification is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this application.

Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation and quantification of rabeprazole enantiomers from a biological matrix.

Caption: Experimental workflow for the chiral LC-MS/MS analysis of Rabeprazole enantiomers.

Detailed Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of rabeprazole enantiomers from plasma samples.

Materials:

-

Human plasma samples

-

Acetonitrile (ACN), HPLC grade

-

Ammonium hydroxide (optional, for pH adjustment of ACN)

-

Vortex mixer

-

Centrifuge (capable of 16,000 rpm and 4°C)

-

Pipettes and tips

-

Microcentrifuge tubes

Procedure:

-

To a 50 µL aliquot of the plasma sample in a microcentrifuge tube, add a protein precipitating agent. A common choice is acetonitrile, sometimes with 0.1% ammonium hydroxide.[1][4][5]

-

Vortex mix the sample for 10 minutes to ensure thorough mixing and protein precipitation.[5]

-

Centrifuge the sample at 16,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.[5]

-

Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.

-

Inject a 5 µL aliquot of the supernatant into the LC-MS/MS system.[5]

LC-MS/MS Analysis

Instrumentation:

Chromatographic Conditions:

| Parameter | Condition 1 | Condition 2 |

| Chiral Column | Chiralpak IC (4.6 mm × 150 mm, 5 µm)[1][4] | Chiral-AGP (150 × 4 mm, 5 μm)[3] |

| Mobile Phase | 10 mM Ammonium acetate with 0.2% acetic acid in Acetonitrile (35:65, v/v)[1][4] | A: AcetonitrileB: 10 mmol/L Ammonium acetateLinear Gradient: 0 min, 10% B; 5 min, 15% B; 9 min, 15% B; 9.01 min, 10% B; 13 min, 10% B[3] |

| Flow Rate | Not explicitly stated, but typically around 0.5-1.0 mL/min for a 4.6 mm ID column. | Not explicitly stated. |

| Column Temperature | 35 °C[2] | Not explicitly stated. |

| Injection Volume | 5 µL[5] | Not explicitly stated. |

Mass Spectrometry Conditions:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[5] |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Rabeprazole Enantiomers | m/z 360.1 → 242.2[1][5] or 360.3 → 242.1[3] |

| Internal Standard (e.g., Esomeprazole) | m/z 346.1 → 198.1[1][5] |

| Declustering Potential (DP) | 55 V[5] |

| Entrance Potential (EP) | 10 V[5] |

| Collision Cell Exit Potential (CXP) | 20 V[5] |

| Collision Energy (CE) | 15.5 V[5] |

Method Validation Summary

The described LC-MS/MS method has been validated for its performance in quantifying rabeprazole enantiomers. The following table summarizes typical validation parameters.

| Validation Parameter | Result |

| Linearity Range | 0.500 to 400 ng/mL[1] |

| Intra-run Precision | < 5.4%[1] |

| Inter-run Precision | < 9.9%[1] |

| Accuracy | Between -9.2% and 9.3%[1] |

| Matrix Effects | Not apparent for each enantiomer and the internal standard.[1] |

| Chiral Inversion | No chiral inversion was observed during sample storage, preparation, and analysis.[1] |

Logical Relationship of Key Method Steps

The following diagram outlines the logical progression and key considerations at each stage of the method.

Caption: Logical flow of the chiral separation method for Rabeprazole enantiomers.

Conclusion

The presented LC-MS/MS method provides a robust and reliable approach for the chiral separation and quantification of rabeprazole enantiomers. The detailed protocol and validated performance characteristics make this method suitable for a wide range of applications in pharmaceutical research and development, including pharmacokinetic and stereoselectivity studies. The use of a chiral stationary phase in conjunction with the high selectivity and sensitivity of tandem mass spectrometry ensures accurate and precise measurement of individual enantiomers in complex biological matrices.

References

- 1. Stereoselective pharmacokinetics of (R)-(+)- and (S)-(-)-rabeprazole in human using chiral LC-MS/MS after administration of rabeprazole sodium enteric-coated tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of rabeprazole enantiomers in commercial tablets using immobilized cellulose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

Application Notes and Protocols: Rabeprazole-d4 in Therapeutic Drug Monitoring

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rabeprazole-d4 in therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies of rabeprazole. Detailed protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with relevant quantitative data and visualizations of the metabolic pathway and experimental workflow.

Introduction

Rabeprazole is a proton pump inhibitor (PPI) used to treat acid-related conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Therapeutic drug monitoring of rabeprazole can be crucial to optimize dosing, ensure efficacy, and minimize adverse effects, particularly in specific patient populations or when drug-drug interactions are a concern. This compound, a deuterated analog of rabeprazole, serves as an ideal internal standard (IS) for the quantitative analysis of rabeprazole in biological matrices by LC-MS/MS.[2] Its similar physicochemical properties to rabeprazole ensure comparable extraction recovery and ionization efficiency, while its mass difference allows for clear differentiation during mass spectrometric detection, leading to accurate and precise quantification.[2]

Key Applications of this compound

-

Internal Standard in Bioanalytical Methods: The primary application of this compound is as an internal standard in LC-MS/MS assays for the quantification of rabeprazole in biological samples like plasma and serum.[2] This is essential for correcting for variations in sample preparation and instrument response.

-

Pharmacokinetic and Bioequivalence Studies: Accurate quantification using this compound as an IS is fundamental in pharmacokinetic studies to determine parameters such as absorption, distribution, metabolism, and excretion (ADME) of rabeprazole. It is also critical in bioequivalence studies comparing different formulations of the drug.

-

Therapeutic Drug Monitoring (TDM): In a clinical setting, TDM helps in personalizing rabeprazole dosage to achieve optimal therapeutic outcomes. The use of this compound in analytical methods ensures the reliability of the concentration measurements used for dose adjustments.

Experimental Protocols

The following protocols are based on established LC-MS/MS methods for the analysis of rabeprazole in human plasma, utilizing a deuterated internal standard like this compound.

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting rabeprazole and this compound from plasma samples.

Materials:

-

Human plasma samples

-

This compound internal standard solution (e.g., 100 ng/mL in methanol)

-

Methanol, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of this compound internal standard solution.

-

Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial.

-

Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, return to 95% A and equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500 °C |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Rabeprazole | 360.1 | 242.2 |

| This compound | 364.1 | 246.2 |

Quantitative Data Summary

The following tables summarize typical validation data for an LC-MS/MS method for rabeprazole quantification using a deuterated internal standard.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Rabeprazole | 1 - 2000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| LLOQ | 1 | < 15% | < 15% | ± 20% |

| Low | 3 | < 10% | < 10% | ± 15% |

| Medium | 100 | < 10% | < 10% | ± 15% |

| High | 1600 | < 10% | < 10% | ± 15% |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Rabeprazole | 85 - 95 | 90 - 110 |

| This compound | 85 - 95 | 90 - 110 |

Visualizations

Rabeprazole Metabolic Pathway

Rabeprazole is primarily metabolized in the liver. A significant portion undergoes non-enzymatic reduction to rabeprazole thioether. The cytochrome P450 enzymes, CYP2C19 and CYP3A4, are also involved in its metabolism to a lesser extent compared to other PPIs.[1][3][4][5]

Caption: Metabolic pathways of rabeprazole.

Experimental Workflow for Therapeutic Drug Monitoring

The following diagram illustrates a typical workflow for the therapeutic drug monitoring of rabeprazole using LC-MS/MS with this compound as an internal standard.

Caption: TDM workflow for rabeprazole.

Conclusion

This compound is an indispensable tool for the accurate and precise therapeutic drug monitoring and pharmacokinetic analysis of rabeprazole. The use of deuterated internal standards in LC-MS/MS methods, as outlined in these notes, provides a robust and reliable approach for quantifying rabeprazole in biological matrices, ultimately contributing to optimized patient care and drug development.

References

- 1. Rabeprazole - Wikipedia [en.wikipedia.org]

- 2. This compound [myskinrecipes.com]

- 3. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rabeprazole: pharmacokinetics and pharmacokinetic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review article: cytochrome P450 and the metabolism of proton pump inhibitors--emphasis on rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Rabeprazole-d4 LC-MS/MS Analysis Technical Support Center

Welcome to the technical support center for the LC-MS/MS analysis of Rabeprazole-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your analytical workflow.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the LC-MS/MS analysis of this compound, presented in a question-and-answer format.

Issue 1: Poor or No Signal for this compound

Question: I am not seeing a peak for this compound, or the signal intensity is very low. What are the possible causes and solutions?

Answer: This is a common issue that can stem from several factors, ranging from sample stability to instrument settings.

Possible Causes and Solutions:

| Cause | Recommended Action |